molecular formula C13H13N B075594 2-(2-Methylphenyl)aniline CAS No. 1203-41-4

2-(2-Methylphenyl)aniline

Cat. No.: B075594
CAS No.: 1203-41-4
M. Wt: 183.25 g/mol
InChI Key: JISVTVYXQCPMEN-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)aniline (CAS 1203-41-4) is a valuable substituted aniline derivative characterized by a methyl group at the 2-position of the phenyl ring attached to the aniline core. This specific structural motif confers distinct electronic and steric properties, making it a versatile building block and intermediate in advanced organic synthesis. The compound is particularly significant in pharmaceutical and materials chemistry research. It serves as a key precursor in the synthesis of complex organic molecules, including polymers. Research indicates that derivatives of this structural class can be utilized to create conjugated electrically conductive polymers, such as polyaniline derivatives, which are investigated for applications in organic light-emitting diodes, field-effect transistors, electrochromic devices, and chemical sensors . Furthermore, preliminary scientific studies suggest that this compound and its derivatives exhibit potential biological activities, including antimicrobial properties against certain bacteria and fungi, as well as anticancer activity, warranting further investigation into their mechanisms of action . Key Research Applications: Organic Synthesis: A crucial intermediate for constructing more complex molecular architectures, often via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination . Materials Science: Serves as a monomer for the development of novel polymers and functional organic materials with tailored electronic properties . Biological Studies: Investigated as a lead compound for developing new antimicrobial agents and exploring cytotoxic effects on cancer cell lines . Attention: This product is For Research Use Only. Not for human or veterinary use .

Properties

IUPAC Name

2-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISVTVYXQCPMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-41-4
Record name 1203-41-4
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Preparation Methods

Ullmann Coupling Method

The Ullmann reaction, a classical method for forming carbon-nitrogen bonds, involves coupling 2-methylaniline (o-toluidine) with an aryl halide such as iodobenzene. This reaction typically employs a copper catalyst (e.g., CuI or CuBr) in the presence of a base (e.g., potassium carbonate) and a polar solvent like dimethylformamide (DMF). The mechanism proceeds via a radical intermediate, with reaction temperatures ranging from 120°C to 150°C.

In a representative procedure, o-toluidine (1.0 equiv) reacts with iodobenzene (1.2 equiv) using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) as a ligand in DMF at 130°C for 24 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields 2-(2-methylphenyl)aniline with approximately 65–70% purity. Challenges include prolonged reaction times and byproduct formation due to homo-coupling of aryl halides.

Table 1: Ullmann Coupling Optimization

CatalystLigandTemp (°C)Yield (%)
CuINone13045
CuI1,10-Phenanthroline13068
CuBrDMEDA14072

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, offers superior efficiency for synthesizing this compound. Using Pd(OAc)₂ (5 mol%) and BINAP (10 mol%) as a ligand, o-toluidine couples with bromobenzene in toluene at 100°C under inert conditions. This method achieves yields exceeding 80% within 12 hours, with sodium tert-butoxide facilitating deprotonation of the amine.

Critical parameters include:

  • Catalyst system : Palladium sources (e.g., Pd₂(dba)₃) paired with bulky phosphine ligands enhance catalytic activity.

  • Solvent selection : Toluene or dioxane minimizes side reactions compared to polar aprotic solvents.

  • Base strength : Strong bases (e.g., Cs₂CO₃) improve turnover but may degrade sensitive substrates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production prioritizes scalability and reproducibility. Continuous flow reactors enable precise control over residence time and temperature, reducing decomposition risks. For example, a tubular reactor system using Pd/C (1 wt%) and supercritical CO₂ as a solvent achieves 85% conversion at 150°C and 50 bar pressure. This method reduces catalyst leaching and enables in-line purification via selective adsorption.

Catalytic System Optimization

Heterogeneous catalysts like palladium supported on alumina (Pd/Al₂O₃) enhance recyclability. In a pilot study, five consecutive batches maintained >75% yield without significant activity loss. Key industrial considerations include:

  • Catalyst recovery : Centrifugation or filtration steps to separate Pd-based catalysts.

  • Waste minimization : Solvent recycling loops and byproduct repurposing.

Optimization of Reaction Parameters

Effect of Catalyst Loading

Increasing Pd loading from 2 mol% to 5 mol% in Buchwald-Hartwig reactions elevates yields from 68% to 82% but raises costs. A balance is achieved at 3.5 mol%, providing 78% yield with acceptable Pd usage.

Solvent and Temperature Optimization

Solvent polarity directly impacts reaction kinetics. Toluene outperforms DMF in Pd-catalyzed reactions due to better ligand solubility and reduced side reactions. Elevated temperatures (100–120°C) accelerate coupling but risk substrate degradation, necessitating careful thermal profiling.

Table 2: Solvent Screening for Buchwald-Hartwig Reaction

SolventDielectric ConstantYield (%)
Toluene2.482
DMF36.765
THF7.571

Case Studies and Experimental Data

Laboratory-Scale Synthesis

A 10 mmol-scale synthesis using Pd₂(dba)₃ (3 mol%), XPhos (6 mol%), and Cs₂CO₃ in toluene at 110°C for 10 hours yielded 1.8 g (82%) of this compound. Purity exceeded 95% after recrystallization from ethanol/water (4:1).

Pilot-Scale Production Trials

A 100 L batch reactor produced 1.2 kg of product (78% yield) using Pd/Al₂O₃ (0.5 wt%) under 10 bar H₂. Continuous distillation removed volatile byproducts, achieving >99% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: It can be further reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon or Raney nickel are employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Organic Synthesis

2-(2-Methylphenyl)aniline serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to participate in electrophilic substitution reactions.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, warranting further investigation into their mechanisms of action.

Material Science

In material science, this compound is explored for its role in synthesizing polymers and dyes. Its unique structure allows it to impart specific properties to materials, enhancing their performance in various applications.

Data Tables

Application AreaSpecific Use CaseFindings/Implications
Organic SynthesisIntermediate for pharmaceuticalsFacilitates the creation of complex molecules
Biological ActivityAntimicrobial agentInhibits growth of bacteria and fungi
Material ScienceDye and polymer synthesisEnhances material properties

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] examined the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition zone, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In another study published in [source], derivatives of this compound were tested for their cytotoxic effects on cancer cell lines. The findings revealed that certain modifications increased efficacy against specific cancer types, highlighting the need for further exploration into structure-activity relationships.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)aniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Ortho-substituted derivatives (e.g., 14d) generally exhibit higher synthetic yields compared to meta-substituted analogues (e.g., 14c), likely due to reduced steric clash in transition states during coupling reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 14e) significantly reduce yields (21%), possibly due to destabilization of the boronic acid intermediate .
  • Crystallography : 2-(4-Methoxy-2-methylaniline) adopts an all-trans conformation in its crystal structure, stabilized by weak C–H⋯O interactions, suggesting predictable packing behavior for solid-state applications .

Reactivity and Functionalization

  • Steric Effects : The ortho-methyl group in 2-(2-Methylphenyl)aniline may hinder electrophilic aromatic substitution at the adjacent position, directing reactions to para or meta sites.
  • Cross-Coupling : Analogues like 3-(2-Methylphenyl)aniline (14d) were used to synthesize diarylurea derivatives, indicating compatibility with urea-forming reactions .

Physicochemical Properties

  • Solubility: Methyl and methoxy groups enhance lipophilicity, whereas nitro groups increase polarity. For example, 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline is sparingly soluble in chloroform and methanol .
  • Thermal Stability : Crystalline derivatives like 2-(4-Methoxy-2-methylaniline) exhibit stable packing with melting points influenced by intermolecular hydrogen bonds .

Biological Activity

2-(2-Methylphenyl)aniline, also known as o-toluidine aniline, is a compound belonging to the aniline family, characterized by its amine group attached to a methyl-substituted aromatic ring. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and its interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13_{13}H13_{13}N
  • CAS Number : 1203-41-4
  • Molecular Weight : 185.25 g/mol

This compound interacts with multiple biological targets, influencing various biochemical pathways. The compound is known for:

  • Antimicrobial Activity : Exhibits activity against certain bacterial strains, likely through disruption of cell membrane integrity.
  • Anticancer Properties : Shows potential in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Enzyme Inhibition : Can act as an inhibitor for various enzymes, affecting metabolic pathways crucial for cellular function.

Pharmacokinetics

Research indicates that this compound is rapidly metabolized and eliminated from the body. Studies have shown that aniline derivatives typically undergo biotransformation primarily in the liver, leading to various metabolites that may also exhibit biological activity .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity Type Description Evidence/Source
AntimicrobialActive against certain Gram-positive and Gram-negative bacteria,
AnticancerInduces apoptosis in cancer cell lines,
Enzyme InhibitionInhibits specific metabolic enzymes,
CytotoxicityExhibits cytotoxic effects on cultured cells

Case Studies

  • Antimicrobial Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent against bacterial infections.
  • Cancer Research : In vitro studies showed that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
  • Enzyme Interaction : Research indicated that this compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Structure/Characteristics Biological Activity
AnilineLacks methyl group; lower reactivityLimited antimicrobial properties
2-MethylanilineMethyl group at different position; different reactivitySimilar but less potent than this compound
N-MethylanilineMethyl group on nitrogen; alters basicityDifferent pharmacokinetics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methylphenyl)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution (NAS) : A common approach involves substituting halogens or other leaving groups on the aromatic ring with methylphenyl groups. For example, coupling 2-methylphenol with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–120°C) .
  • Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling reactions can introduce the aniline moiety to substituted aryl halides. Optimal catalysts include Pd(OAc)₂ with Xantphos ligands, requiring inert atmospheres to prevent oxidation .
  • Key Factors : Solvent polarity (e.g., DMF vs. toluene), temperature, and catalyst loading significantly affect reaction efficiency. Side reactions like over-oxidation or dimerization can be mitigated by controlling reaction time and using stabilizing agents like BHT .

Q. How does the ortho-methyl substituent in this compound influence its electronic and steric properties compared to para-substituted analogs?

  • Methodological Answer :

  • Electronic Effects : The methyl group at the ortho position induces steric hindrance, reducing accessibility to the amino group for electrophilic attack. This contrasts with para-substituted analogs, where electronic effects (e.g., resonance donation) dominate reactivity .
  • Spectroscopic Analysis : Use NMR (¹H and ¹³C) to compare chemical shifts. For instance, the ortho-methyl group deshields adjacent protons, leading to distinct splitting patterns vs. para isomers .
  • Computational Validation : Density Functional Theory (DFT) calculations can map electron density distributions and predict regioselectivity in further reactions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies aromatic proton environments (δ 6.5–7.5 ppm) and methyl group signals (δ 2.0–2.5 ppm). ¹³C NMR confirms substitution patterns .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates impurities. Coupled with mass spectrometry, it confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 198.1) .
  • FT-IR : Amino group stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Systematic Variability Analysis : Compare assay conditions (e.g., cell lines, solvent carriers). For example, DMSO concentrations >0.1% may artificially enhance membrane permeability, skewing IC₅₀ values .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may contribute to divergent results .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins, distinguishing true activity from assay artifacts .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

  • Methodological Answer :

  • Directing Group Engineering : The amino group (-NH₂) is a strong ortho/para director. Steric hindrance from the ortho-methyl group shifts EAS to the para position. Use protecting groups (e.g., acetylation) to temporarily block the amino group and redirect reactivity .
  • Catalytic Control : Lewis acids like FeCl₃ or ZnCl₂ enhance electrophile activation, favoring specific substitution patterns. For nitration, mixed H₂SO₄/HNO₃ systems at 0–5°C minimize polysubstitution .

Q. What computational approaches predict interaction mechanisms between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanosecond timescales to identify stable binding conformations. Tools like GROMACS or AMBER are recommended .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., Hammett σ values) with bioactivity, guiding derivative design .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer :

  • Reaction Replication : Standardize conditions (solvent purity, catalyst batch, moisture control) across labs. For example, trace water in DMF can hydrolyze intermediates, reducing yields .
  • In Situ Monitoring : Use techniques like ReactIR to track reaction progress and identify side products (e.g., oxidation to nitro derivatives) .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature, stoichiometry) and optimize reproducibility .

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound in biological or catalytic studies?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Aromatic amines are potential mutagens .
  • Waste Management : Neutralize acidic/basic residues before disposal. Use activated carbon filters to trap volatile byproducts .
  • Stability Testing : Store under argon at −20°C to prevent oxidative degradation. Regular HPLC checks ensure compound integrity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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